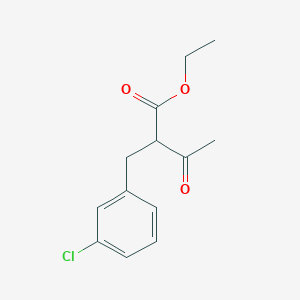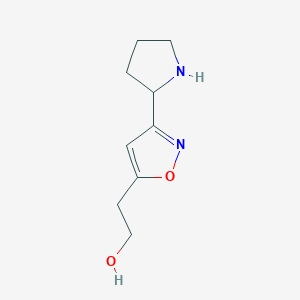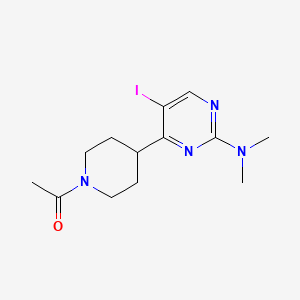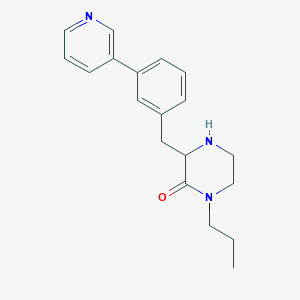amine CAS No. 1454907-20-0](/img/structure/B1401097.png)
[(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Catalysis and Organic Synthesis
(5-Bromopyridin-2-yl)methylamine and its derivatives are primarily used in catalysis and organic synthesis. For instance, Ji, Li, and Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the selective amination of polyhalopyridines, leading to high yields and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003). Furthermore, Nyamato, Ojwach, and Akerman (2015) synthesized potential hemilabile (imino)pyridine palladium(II) complexes as selective ethylene dimerization catalysts (Nyamato, Ojwach, & Akerman, 2015).
2. Development of Novel Pyridine Derivatives
Research by Ahmad et al. (2017) involved palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, indicating potential applications in chiral dopants for liquid crystals and biological activities (Ahmad et al., 2017).
3. Metal Complex Synthesis
Schmidt, Wiedemann, and Grohmann (2011) reported the synthesis of a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core for the formation of first-row transition metal complexes (Schmidt, Wiedemann, & Grohmann, 2011).
4. Examination of Amination Mechanisms
Loones et al. (2007) investigated the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines, providing insights into the reaction mechanism in auto-tandem amination (Loones et al., 2007).
Eigenschaften
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)11-6-9-4-3-8(10)5-12-9/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVSBTXMJJNBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B1401014.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)
![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)
acetate](/img/structure/B1401021.png)

![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)


![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)


